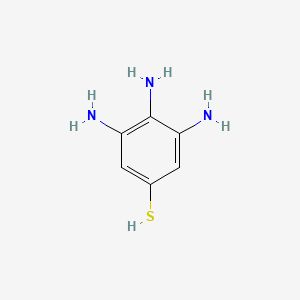
3,4,5-Triaminobenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triaminobenzene-1-thiol is an organic compound characterized by the presence of three amino groups and one thiol group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triaminobenzene-1-thiol typically involves the nitration of benzene followed by reduction and thiolation. One common method starts with the nitration of benzene to form 3,4,5-trinitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield 3,4,5-triaminobenzene. Finally, thiolation is achieved by reacting 3,4,5-triaminobenzene with a thiolating agent such as thiourea or hydrogen sulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Triaminobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Triaminobenzene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3,4,5-Triaminobenzene-1-thiol involves its interaction with various molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The compound’s reactivity with thiol groups in enzymes and other proteins is particularly significant, as it can modulate their activity and stability .
Comparación Con Compuestos Similares
1,3,5-Triaminobenzene: Similar structure but lacks the thiol group, leading to different reactivity and applications.
2,4,6-Triaminobenzene-1-thiol: Similar but with different positions of amino groups, affecting its chemical properties.
3,4,5-Trinitrobenzene: Precursor in the synthesis of 3,4,5-Triaminobenzene-1-thiol .
Uniqueness: this compound is unique due to the presence of both amino and thiol groups on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
408340-26-1 |
|---|---|
Fórmula molecular |
C6H9N3S |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
3,4,5-triaminobenzenethiol |
InChI |
InChI=1S/C6H9N3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,7-9H2 |
Clave InChI |
WGXRIWVNYKCNJY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)N)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


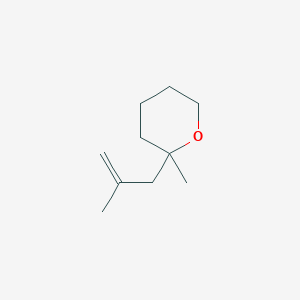
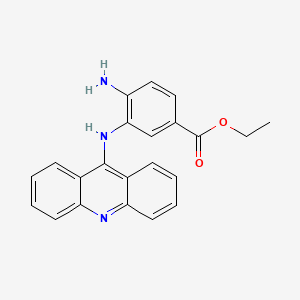
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
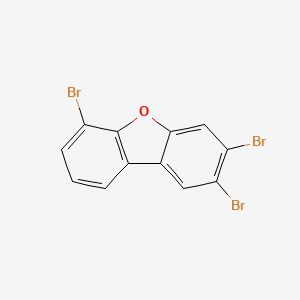
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
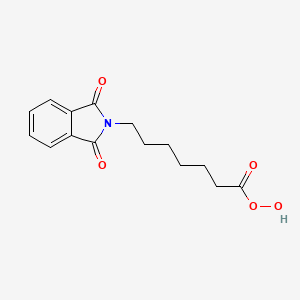
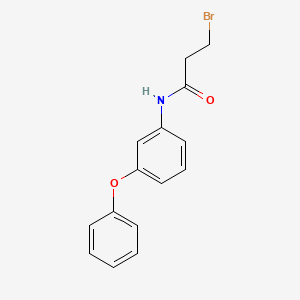
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
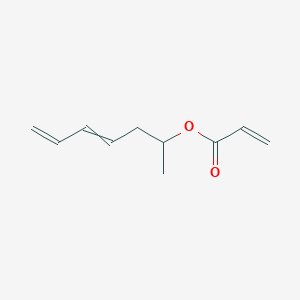
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
